molecular formula C10H12F3NO B12065230 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12065230
M. Wt: 219.20 g/mol
InChI Key: ZLTZBKQUTJAXLJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl ring with a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position (Figure 1). The ethanamine moiety (-CH₂CH₂NH₂) is directly attached to the aromatic ring, making it structurally analogous to bioactive phenethylamines such as psychoactive stimulants and receptor-targeting ligands .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-6H,14H2,1-2H3

InChI Key

ZLTZBKQUTJAXLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in pests.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Key Features :

  • Synthetic Utility : This compound serves as a precursor in the synthesis of complex macrocyclic kinase inhibitors and benzimidazole derivatives, as demonstrated in recent studies .
  • Chirality : Enantiomeric forms (e.g., (R)- and (S)-isomers) are commercially available, with stereochemistry influencing receptor binding and biological activity .

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Rings

Table 1: Substituted Phenylethanamine Derivatives

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications Reference
1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine -OCH₃ (3), -CF₃ (5) C₁₀H₁₂F₃NO Not explicitly listed Kinase inhibitor precursor, σ-receptor ligand candidate
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine -CF₃ (3,5) C₁₀H₁₁F₆N 127852-30-6 Higher lipophilicity; σ-receptor affinity (Ki = 4.2 nM for σ1)
2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) -Br (4), -OCH₃ (2,5) C₁₁H₁₆BrNO₂ 66142-81-2 Serotonergic psychedelic; 5-HT₂A receptor agonist
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine -CF₃O (3), piperidine substitution C₁₇H₂₇Cl₂F₃N₂O Not explicitly listed High σ1 receptor affinity (Ki = 0.8 nM)

Key Observations :

  • Trifluoromethyl vs. Methoxy : The -CF₃ group in 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine enhances metabolic stability compared to purely methoxy-substituted compounds like 2C-B, which are more prone to oxidative demethylation .
  • Receptor Binding : The trifluoromethoxy (-OCF₃) analogue in exhibits superior σ1 receptor affinity (Ki = 0.8 nM) compared to the target compound, suggesting that oxygen-linked fluorinated groups optimize receptor interactions .

Mechanistic Insights :

  • Psychoactivity vs. Therapeutic Potential: Unlike 25B-NBOMe, the target compound lacks a benzyl or NBOMe substitution, reducing its serotonergic activity but expanding its utility in non-psychoactive therapeutic contexts (e.g., kinase inhibition) .
  • Synthetic Optimization : The trifluoromethyl group’s electron-withdrawing nature complicates direct electrophilic substitutions, necessitating boronic acid coupling or transition metal-catalyzed reactions for efficient synthesis .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine 231.21 3.2 0.5 (DMSO)
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine 283.20 4.5 0.1 (DMSO)
2C-B 274.16 2.8 1.2 (Water)

Critical Analysis :

  • Lipophilicity : The bis-trifluoromethyl derivative (Table 3) has a higher LogP, enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Formulation Challenges : The target compound’s moderate LogP (3.2) balances membrane permeability and solubility, making it suitable for oral formulations .

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